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Compound of Interest

Compound Name:
Phenyltrimethylammonium

bromide

Cat. No.: B102338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

Phenyltrimethylammonium bromide (also known as N,N,N-trimethylanilinium bromide), a

quaternary ammonium salt with applications as a phase transfer catalyst and surfactant.[1] This

document details established experimental protocols, presents quantitative data in a structured

format, and includes visualizations to clarify the experimental workflows.
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Property Value Reference

Chemical Name
Phenyltrimethylammonium

bromide
[2]

Synonyms
N,N,N-trimethylanilinium

bromide, PTMB
[2][3]

CAS Number 16056-11-4 [3]

Molecular Formula C₉H₁₄BrN [3]

Molecular Weight 216.12 g/mol [2]

Appearance
White to off-white crystalline

solid
[2]

Melting Point 215 °C (decomposes) [2]

Solubility
Soluble in polar solvents like

water and alcohols.

Synthesis of Phenyltrimethylammonium Bromide
The primary and most direct method for the synthesis of Phenyltrimethylammonium bromide
is the quaternization of N,N-dimethylaniline with methyl bromide. An alternative two-step

method involves the formation of a sulfomethylate intermediate followed by bromide exchange.

Direct Synthesis from N,N-Dimethylaniline and Methyl
Bromide
This one-step alkylation is a straightforward approach to producing

Phenyltrimethylammonium bromide.[4]

Experimental Protocol:

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine

14.2 g (0.1 mol) of N,N-dimethylaniline with 50 mL of acetonitrile.

Addition of Methyl Bromide: To this solution, add 9.5 g (0.1 mol) of methyl bromide.
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Reaction Conditions: Heat the reaction mixture at 60°C for 6 hours.

Workup: After the reaction is complete, evaporate the acetonitrile under reduced pressure to

obtain the crude Phenyltrimethylammonium bromide.

Quantitative Data:

Parameter Value Reference

Typical Yield 78% [4]

Purity (before purification) 95% [4]

Alternative Synthesis via Phenyltrimethylammonium
Sulfomethylate
This two-step method provides an alternative route to the target compound.

Step 1: Synthesis of Phenyltrimethylammonium Sulfomethylate[5]

Reaction Setup: In a 250-mL Erlenmeyer flask equipped with a thermometer and a magnetic

stirrer, dissolve 24.8 g (0.205 mol) of freshly distilled N,N-dimethylaniline in 100 mL of

toluene.

Addition of Dimethyl Sulfate: Heat the solution to approximately 40°C. Stop heating and add

25 g (0.20 mol) of distilled dimethyl sulfate over 20 minutes. The colorless sulfomethylate salt

will begin to crystallize.

Reaction Conditions: After the addition is complete, the temperature will slowly rise to about

50°C over one hour. Allow the reaction to proceed at ambient temperature for 1.5 hours, and

then heat on a steam bath for one hour.

Isolation of Intermediate: Cool the reaction mixture. Filter the phenyltrimethylammonium

sulfomethylate, wash it with 20 mL of dry toluene, and dry it under a vacuum.

Quantitative Data for Step 1:
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Parameter Value Reference

Yield 89-94% [5]

Step 2: Conversion to Phenyltrimethylammonium Bromide

A detailed protocol for the direct conversion of the sulfomethylate to the bromide is not explicitly

available in the searched literature. However, based on the synthesis of the corresponding

tribromide, the likely procedure would involve dissolving the phenyltrimethylammonium

sulfomethylate in a hydrobromic acid solution, followed by isolation of the resulting bromide

salt.

Purification of Phenyltrimethylammonium Bromide
Purification of the crude product is essential to remove unreacted starting materials and by-

products. Recrystallization is the most common and effective method for purifying quaternary

ammonium salts.

Purification by Recrystallization
Experimental Protocol:

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the

recrystallization of Phenyltrimethylammonium bromide.[4]

Dissolution: Dissolve the crude Phenyltrimethylammonium bromide in a minimum amount

of the hot ethanol/water solvent mixture until the solid is completely dissolved.

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an

ice bath can enhance the crystal yield.

Isolation: Collect the purified white crystals by vacuum filtration using a Buchner funnel.

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual

impurities.

Drying: Dry the purified crystals under a vacuum.
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Experimental Workflows and Diagrams
To visually represent the synthesis and purification processes, the following diagrams have

been generated using the DOT language.

Direct Synthesis

N,N-Dimethylaniline + Methyl Bromide in Acetonitrile Heat at 60°C for 6 hours Evaporate Acetonitrile Crude Phenyltrimethylammonium Bromide

Purification by Recrystallization

Dissolve Crude Product in Hot Ethanol/Water Cool to Room Temperature Vacuum Filtration Wash with Cold Ethanol Dry Under Vacuum Pure Phenyltrimethylammonium Bromide

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b102338#synthesis-and-purification-of-
phenyltrimethylammonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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